Dalesconol B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H18O7 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
(11S)-7,15,17,26-tetrahydroxyheptacyclo[19.7.1.02,11.02,20.03,8.014,19.025,29]nonacosa-1(29),3(8),4,6,14(19),15,17,20,22,25,27-undecaene-9,13,24-trione |
InChI |
InChI=1S/C29H18O7/c30-13-10-15-25(23(36)11-13)21(34)8-12-9-22(35)26-16(2-1-3-18(26)31)29(12)17-5-7-20(33)27-19(32)6-4-14(24(17)27)28(15)29/h1-7,10-12,30-31,33,36H,8-9H2/t12-,29?/m1/s1 |
InChI Key |
LTJCWOKEBIDYKL-ICTCQJIBSA-N |
Isomeric SMILES |
C1[C@H]2CC(=O)C3=C(C=C(C=C3O)O)C4=C5C=CC(=O)C6=C(C=CC(=C56)C24C7=C(C1=O)C(=CC=C7)O)O |
Canonical SMILES |
C1C2CC(=O)C3=C(C=C(C=C3O)O)C4=C5C=CC(=O)C6=C(C=CC(=C56)C24C7=C(C1=O)C(=CC=C7)O)O |
Synonyms |
dalesconol B |
Origin of Product |
United States |
Biosynthetic Pathways and Regulation
Fungal Origin and Polyketide Nature
Dalesconol B is an unusual polyketide first isolated in 2008 from Daldinia eschscholzii (strain IFB-TL01), a fungus found associated with the mantis species Tenodora aridifolia. acs.orgnih.gov Subsequently, it was also identified in a mangrove endophytic fungus, Sporothrix sp. (#4335), where it was named sporothrin B. acs.orgnih.gov As a polyketide, its core structure is assembled from the repeated condensation of simple acetate (B1210297) units. acs.orgscilit.com The producing fungus, Daldinia eschscholzii, is recognized as a prolific source of bioactive polyketides. researchgate.netmdpi.com The intricate seven-fused-ring structure of this compound showcases the remarkable constructive capabilities of fungal polyketide biosynthetic pathways. dicp.ac.cnnih.gov
Enzymatic Mechanisms and Key Intermediates
The biosynthesis of this compound is a complex process involving multiple enzymatic steps, beginning with simple precursors and culminating in a unique molecular architecture through radical couplings and cyclizations.
A key enzyme in the biosynthesis of this compound is a laccase. pulsus.comnih.gov Laccases are multicopper oxidases that catalyze one-electron oxidations, typically of phenolic substrates. researchgate.net In the this compound pathway, laccase is responsible for the atropselective coupling of naphthol radicals. dicp.ac.cnacs.org This enzymatic reaction is a critical step, dictating the specific stereochemistry of the resulting molecule. acs.org The natural product is found as a scalemic mixture with an excess of the (−)-enantiomer, a direct consequence of the laccase-mediated coupling. dicp.ac.cnacs.orgresearchgate.net Experimental evidence confirms that laccase activity is a major contributor to Dalesconol biosynthesis, and up-regulating this activity can enhance production yields. pulsus.comnih.gov The gene lacTL, which is located near the polyketide synthase gene in the D. eschscholzii genome, has been proven to be involved in this radical coupling process. researchgate.net
The biosynthesis of this compound originates from the condensation of acetate units, a characteristic of polyketide synthesis. acs.org These initial steps are catalyzed by a Polyketide Synthase (PKS). Specifically, a non-reducing PKS (NR-PKS) named PksTL is responsible for producing the core naphthalene-based polyketide, 1,3,6,8-tetrahydroxynaphthalene (B103748) (4HN). researchgate.netnih.govrsc.org This intermediate and its derivatives, such as 1,3,8-trihydroxynaphthalene (B1218226) and 1,8-dihydroxynaphthalene (DHN), serve as the fundamental building blocks for the subsequent dimerization and construction of the dalesconols. acs.orgresearchgate.netpulsus.com The structural peculiarities of this compound arise from the promiscuous and atropselective couplings of radicals derived from these various naphthol precursors. acs.orgresearchgate.net
The formation of this compound's unprecedented carbon skeleton involves the hybridization of multiple polyketide-derived units. acs.orgscilit.comnih.gov The process is believed to involve the coupling of two distinct building blocks that are themselves produced by separate biosynthetic gene clusters. nih.govrsc.org This "crosstalk" between pathways is a fascinating and relatively rare phenomenon in fungal natural product biosynthesis. nih.gov For instance, the biosynthesis of related compounds, dalmanols, in D. eschscholzii requires the hybridization of a chromane-based precursor with the naphthalene-based precursor 4HN. rsc.org This coupling is triggered by an unspecific monooxygenase, which is encoded outside of the primary PKS gene clusters. rsc.orgrsc.org A proposed key step in forming the complex polycyclic system is a carbocation-mediated dearomatization-cyclization cascade. nih.govacs.org This process allows for the rapid construction of the intricate and highly condensed seven-ring core structure from a carefully designed acyclic intermediate. nih.gov
Biosynthetic Precursors and Early Pathway Components
Genetic and Regulatory Control of Biosynthesis
The production of this compound is tightly controlled at the genetic level, involving specific biosynthetic gene clusters and regulatory networks that respond to cellular signals.
The genes responsible for the biosynthesis of secondary metabolites in fungi are typically organized into biosynthetic gene clusters (BGCs). researchgate.net For this compound and its precursors in Daldinia eschscholzii, several key genes and clusters have been identified. The non-reducing polyketide synthase gene pksTL is confirmed to be responsible for the biosynthesis of the naphthalene-based precursor 1,3,6,8-tetrahydroxynaphthalene (4HN). researchgate.netnih.gov Deletion of the pksTL gene abolishes the production of dalesconols. rsc.org The biosynthesis of this compound is an example of a process that requires the functional crosstalk of two discrete BGCs. nih.gov One cluster, containing pksTL, produces the naphthalene (B1677914) moieties, while another, the chr BGC, produces chromane-based units for related hybrid compounds. nih.govrsc.org This inter-cluster hybridization expands the chemical diversity of the natural products synthesized by the fungus. rsc.org
The expression of these BGCs is subject to regulation. For example, calcium signaling has been shown to play a key role. pulsus.comnih.gov The addition of Ca²⁺ to the fungal culture induces the biosynthesis of dalesconols by up-regulating the transcriptional levels of the dalesconol biosynthetic genes through a calcium/calmodulin signaling pathway. pulsus.comnih.govresearchgate.net
Modulation of Biosynthetic Gene Expression
The production of this compound is intrinsically linked to the transcriptional regulation of its biosynthetic gene cluster. Key genes involved in the synthesis of dalesconols, including those encoding a polyketide synthase (PKS) and a laccase, are critical for the formation of the molecular backbone. researchgate.netnih.gov Studies have demonstrated that the expression levels of these genes directly correlate with the production yield of this compound. nih.govresearchgate.net
Specifically, research has identified the non-reducing polyketide synthase gene, pksTL, as responsible for producing the naphthalene-based polyketide precursor, 1,3,6,8-tetrahydroxynaphthalene. mdpi.com Furthermore, gene knockout experiments have confirmed the essential role of both pksTL and a laccase-encoding gene, lacTL, in the biosynthesis of dalesconols. researchgate.net Strains of D. eschscholzii with these genes knocked out were unable to produce this compound. researchgate.net The expression of these crucial genes can be influenced by various factors, including the composition of the culture medium and the presence of specific inducers. nih.gov This modulation of gene expression serves as a primary control point for the biosynthesis of this compound, highlighting the importance of transcriptional regulation in the production of this complex natural product. nih.govpulsus.com
Impact of Calcium/Calmodulin Signaling on Production
Calcium (Ca²⁺) signaling, a ubiquitous and versatile intracellular signaling system, plays a pivotal role in regulating the biosynthesis of this compound in D. eschscholzii. nih.govscience.gov The addition of external calcium chloride (CaCl₂) to the fungal culture has been shown to significantly enhance the production of both Dalesconol A and this compound. nih.govresearchgate.net This enhancement is not merely a passive effect but is actively mediated through the calcium/calmodulin signaling pathway. nih.govpulsus.com
The mechanism involves an increase in intracellular Ca²⁺ levels, which then activates calmodulin, a key calcium-binding protein. nih.govscience.gov This activation, in turn, leads to the upregulation of the transcriptional levels of the dalesconol biosynthetic genes. nih.govresearchgate.netpulsus.com The direct link between calcium/calmodulin signaling and gene expression was confirmed through the use of inhibitors. When Ca²⁺ channel blockers and calmodulin inhibitors are introduced to the culture, the transcriptional levels of the biosynthetic genes are downregulated, leading to a decrease in dalesconol production. nih.govresearchgate.net
One study reported that supplementing the culture with 5 mM Ca²⁺ resulted in a 1.57-fold increase in dalesconol production, reaching 84.33 mg/L. nih.govresearchgate.net This demonstrates that the calcium/calmodulin signaling cascade acts as a positive regulator of this compound biosynthesis, offering a strategic approach to improving its yield in fermentation processes. nih.govscience.gov
Chemical Synthesis Strategies
Overview of Total Synthesis Approaches
The synthesis of Dalesconol B has been accomplished through both racemic and enantioselective pathways, each distinguished by its core strategy for constructing the densely functionalized carbon skeleton.
Table 1: Summary of Racemic Total Synthesis (Snyder, 2010)
| Feature | Description |
| Lead Scientist | Scott A. Snyder |
| Year Published | 2010 |
| Key Strategy | Cascade-based construction from an acyclic intermediate. nih.govnih.gov |
| Core Reaction | One-pot cationic cyclization and intramolecular oxidative coupling. dicp.ac.cnacs.org |
| Total Steps | 15 linear steps, 25 overall steps. dicp.ac.cnsioc.ac.cnacs.org |
| Stereochemistry | Racemic. dicp.ac.cnacs.org |
Table 2: Summary of Enantioselective Total Synthesis (Tang, 2017)
| Feature | Description |
| Lead Scientist | Wenjun Tang |
| Year Published | 2017 |
| Key Strategy | Palladium-catalyzed enantioselective dearomative cyclization. sioc.ac.cnacs.org |
| Core Reaction | Enantioselective dearomative cyclization-kinetic resolution cascade. dicp.ac.cnnih.gov |
| Total Steps | 9-11 linear steps. dicp.ac.cnacs.org |
| Stereochemistry | Enantioselective for (+)-Dalesconol B. dicp.ac.cn |
Racemic Total Syntheses
Key Synthetic Methodologies and Cascade Reactions
The syntheses of this compound are distinguished by their application of powerful cascade reactions and modern synthetic methodologies to assemble the complex heptacyclic framework.
Dearomatization represents a pivotal strategy in the construction of the this compound core. In Snyder's racemic synthesis, a carbocation-mediated dearomatization-cyclization was employed. acs.orgnih.gov This sequence is initiated by treating a precursor with trifluoroacetic acid (TFA), which triggers an intramolecular Friedel-Crafts alkylation. nih.gov The resulting naphthol intermediate is then oxidized in the same pot with phenyliodine(III) diacetate (PIDA), initiating an oxidative dearomatization that culminates in the formation of the complex polycyclic precursor. nih.gov
In contrast, Tang's enantioselective synthesis utilizes a palladium-catalyzed intramolecular enantioselective dearomative cyclization. sioc.ac.cnacs.org This method was developed to construct the key spiroenone skeleton from a racemic aryl bromide precursor using a chiral palladium catalyst. acs.orgacs.org This catalytic approach directly establishes the critical all-carbon quaternary stereocenter with high enantioselectivity, forming the foundation for the asymmetric synthesis. acs.orgnih.gov
Palladium catalysis is the cornerstone of Tang's enantioselective synthesis of (+)-Dalesconol B. dicp.ac.cnacs.org The most crucial transformation is an unprecedented enantioselective dearomative cyclization-kinetic resolution cascade. dicp.ac.cnnih.gov This step, utilizing a Pd-(R)-AntPhos catalyst, effectively forges the sterically demanding chiral all-carbon quaternary center. acs.org
Later in the synthesis, another key palladium-catalyzed reaction is employed to install a two-carbon unit at the C2 position. acs.orgacs.org A sterically hindered Stille coupling between an advanced bromide intermediate and trimethyl((tributylstannyl)ethynyl)silane (B105478) is performed. acs.orgacs.org This transformation proceeded smoothly in high yield using a specialized Pd-BI-DIME catalyst, overcoming the significant steric hindrance around the reaction center. acs.org
Both syntheses rely on critical oxidation and ring-forming steps to complete the molecular architecture. Snyder's racemic route features a key one-pot cationic cyclization followed by an intramolecular oxidative coupling cascade. dicp.ac.cnacs.org The oxidative coupling portion of this cascade is achieved using PIDA to form a key C-C bond and construct the polycyclic core. nih.govnih.gov
Tang's enantioselective synthesis employs a powerful oxidation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). dicp.ac.cnnih.gov This step efficiently forms both an enone and a p-naphthoquinone methide moiety in an advanced intermediate in excellent yield. acs.org The final ring, the seven-membered G-ring, is forged through a tandem hydrolysis-Michael addition ring closure sequence. dicp.ac.cnacs.org This cascade is initiated by treatment with a fluoride (B91410) source to remove a silyl (B83357) protecting group, followed by hydrolysis, which triggers an intramolecular Michael addition to complete the full heptacyclic skeleton of this compound. acs.org
Strategic Functional Group Interconversions
The successful synthesis of this compound relies on a series of critical functional group interconversions (FGIs). These transformations are not merely routine steps but are strategically implemented to set up key bond-forming events or to install the final functionalities of the natural product.
In an early total synthesis, a pivotal sequence involved the transformation of a phenol (B47542) derivative. nih.gov An intramolecular Friedel-Crafts alkylation was triggered using trifluoroacetic acid (TFA) to form a naphthol intermediate. nih.gov This was immediately followed by an oxidative dearomatization of the newly formed naphthol using phenyliodine diacetate (PIDA), a hypervalent iodine reagent. This tandem process converted a relatively simple acyclic precursor into a complex polycyclic intermediate, demonstrating a powerful use of FGIs to facilitate complex cyclizations. nih.gov
Later, more streamlined enantioselective syntheses introduced a different set of strategic interconversions, primarily driven by transition metal catalysis. acs.orgnih.gov A key step involves a powerful oxidation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which simultaneously formed both an enone and a p-naphthoquinone methide moiety in a precursor molecule. acs.orgacs.org Another crucial FGI is the final global demethylation of methoxy (B1213986) groups to the corresponding phenols using boron tribromide (BBr₃), unmasking the hydroxyl groups present in the natural product. acs.org The synthesis also features a tandem sequence where hydrolysis of a silyl ether is followed by a Michael addition cyclization to forge the seven-membered G-ring of the Dalesconol core. acs.orgacs.org
The table below summarizes key functional group interconversions from a prominent enantioselective synthesis of (+)-Dalesconol B. acs.org
| Precursor Functional Group(s) | Reagent(s) | Resulting Functional Group(s) | Purpose |
| Methoxy-substituted aromatic ring | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | p-Naphthoquinone methide | Installation of requisite unsaturation |
| Silyl ether, enone | TBAF, then Fe₂(SO₄)₃/HOAc | Alcohol, seven-membered ring | Tandem deprotection and cyclization |
| Methoxy groups | Boron tribromide (BBr₃) | Phenolic hydroxyl groups | Final deprotection to yield natural product |
| Aryl bromide, terminal alkyne | Pd-BI-DIME catalyst | Internal alkyne | Sterically hindered Stille coupling |
Advances in Synthetic Efficiency and Scalability
Another concise approach focused on rapidly constructing the core skeleton of Dalesconol A and B through a convergent strategy. nih.gov This method highlights a carbocation-mediated dearomatization-cyclization as its key transformation, demonstrating an alternative pathway to the complex polycyclic system. nih.gov
The table below compares the efficiency of two major synthetic routes to this compound.
| Synthetic Approach | Number of Linear Steps | Overall Yield | Key Features |
| Snyder Racemic Synthesis sioc.ac.cnacs.org | 15 | Not specified in sources | One-pot cationic cyclization–intramolecular oxidative coupling cascade |
| Tang Enantioselective Synthesis sioc.ac.cnacs.orgacs.org | 9 | 11% | Pd-catalyzed dearomative cyclization, tandem hydrolysis-Michael addition |
Retrosynthetic Analysis and Design Principles
The design of a viable synthesis for a molecule as complex as this compound hinges on a sound retrosynthetic analysis. numberanalytics.comsolubilityofthings.comijarsct.co.in This process involves mentally deconstructing the target molecule into simpler, synthetically accessible precursors. numberanalytics.comsolubilityofthings.com
One of the earliest retrosynthetic strategies for racemic this compound was based on a "polycyclic collapse." nih.gov The design principle was to use a carefully constructed acyclic precursor that could be induced to cyclize in a cascade reaction, forming the entire heptacyclic core in a single operation. nih.govnih.gov The key disconnection was traced back to a tandem Friedel-Crafts/oxidative dearomatization sequence. nih.gov This strategy showcases a design principle where complexity is built rapidly from a simpler starting point.
A different set of design principles underpins the more recent enantioselective syntheses. Here, the retrosynthetic analysis identified the sterically congested all-carbon quaternary center as a major synthetic hurdle. sioc.ac.cnacs.org The core idea was to form this challenging stereocenter using a palladium-catalyzed intramolecular enantioselective dearomative cyclization. acs.orgacs.org The retrosynthesis is outlined as follows:
This compound is disconnected via a final-step global demethylation. acs.org
The seven-membered G-ring is disconnected through a retro-Michael addition, leading back to a spiroenone precursor. acs.orgacs.org
The acetyl group on this intermediate is traced back to a sterically demanding Stille cross-coupling reaction. acs.orgacs.org
The crucial spiroenone skeleton containing the all-carbon quaternary center is disconnected via a retro-palladium-catalyzed dearomative cyclization. This disconnection leads back to a much simpler, non-chiral aryl bromide precursor. acs.orgacs.org
This retrosynthetic plan is notable for its use of powerful and modern synthetic reactions to address specific stereochemical and structural challenges, representing a shift in design principles from cascade reactions to catalysis-centric strategies. nih.gov
Mechanistic Investigations of Biological Activities
Immunosuppressive Modalities
Dalesconol B, also referred to as TL-2, is recognized as a potent immunosuppressive agent. oup.comoup.com It is a bioactive metabolite that was first isolated from the mantis-associated fungus Daldinia eschscholzii. capes.gov.broup.com
Comparison with Clinically Utilized Immunosuppressants
This compound has demonstrated strong immunosuppressive effects, with research indicating its potency is comparable to the clinically used drug Cyclosporin A. nih.govacs.org In vitro studies have shown that this compound exhibits an IC50 value of 0.25 µg/mL, a level of activity that rivals Cyclosporin A's IC50 of 0.06 µg/mL, but with a better selectivity index concerning cytotoxicity. nih.govacs.org While both this compound and Tacrolimus are potent immunosuppressants, they function through different mechanisms. nih.govchemistry-chemists.com Tacrolimus, like Cyclosporin A, primarily inhibits calcineurin, which is a critical enzyme in the T-cell activation pathway. nih.govchemistry-chemists.com In contrast, the precise molecular target of this compound's immunosuppressive action is still under investigation.
Table 1: Comparison of Immunosuppressive Activity
| Compound | IC50 Value | Notes |
|---|---|---|
| This compound | 0.25 µg/mL | Potent immunosuppressive activity with a high selectivity index. acs.org |
| Cyclosporin A | 0.06 µg/mL | Clinically utilized immunosuppressant, associated with nephrotoxicity. nih.govnih.gov |
Enantiomeric Specificity in Biological Efficacy
An intriguing aspect of this compound is the biological activity of its different stereoisomers. nih.govdicp.ac.cn Natural this compound exists as a scalemic mixture, meaning it contains an unequal mixture of enantiomers, with the (-)-enantiomer being in excess. dicp.ac.cnresearchgate.net Interestingly, studies have revealed that the racemic mixture of this compound is more potent in its immunosuppressive activity than its individual, separated enantiomers. nih.govacs.orgdicp.ac.cn This suggests a complex interaction with its biological target, where the presence of both enantiomers may lead to a synergistic or enhanced effect. nih.gov The development of methods for the enantioselective synthesis of (+)-Dalesconol B aims to provide optically pure samples to further investigate these unique biological properties. acs.orgdicp.ac.cn
Anti-inflammatory Actions in Microglial Cells
Beyond its systemic immunosuppressive effects, this compound exhibits significant anti-inflammatory actions, particularly within the central nervous system's resident immune cells, the microglia. oup.comnih.gov Over-activation of microglia is a key factor in the progression of many neurodegenerative diseases. nih.govplos.org
Inhibition of Pro-inflammatory Mediator Production
Research has demonstrated that this compound can effectively suppress the production of various pro-inflammatory mediators in activated microglial cells. nih.gov In studies using lipopolysaccharide (LPS) to stimulate inflammation in BV2 microglia and primary microglia, pretreatment with this compound significantly inhibited the release of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov Furthermore, it suppressed the expression of key inflammatory enzymes and cytokines, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.govresearchgate.net
Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated Microglia
| Mediator | Effect of this compound |
|---|---|
| Nitric Oxide (NO) | Inhibition nih.gov |
| Prostaglandin E2 (PGE2) | Inhibition nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Suppression of expression nih.gov |
| Cyclooxygenase-2 (COX-2) | Suppression of expression nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Suppression of expression nih.gov |
| Interleukin-1 beta (IL-1β) | Suppression of expression nih.gov |
Modulation of NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are, in part, mediated through its influence on the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govplos.org NF-κB is a critical transcription factor that regulates the expression of many pro-inflammatory genes. biorxiv.orgbiorxiv.org In LPS-stimulated microglial cells, this compound was found to inhibit the nuclear translocation of the NF-κB p65 subunit. nih.govplos.org By preventing the movement of NF-κB into the nucleus, this compound effectively blocks its ability to initiate the transcription of pro-inflammatory genes, thereby reducing the inflammatory response. nih.gov
Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (p38/JNK)
This compound also modulates the mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in regulating inflammatory responses. nih.govplos.org Specifically, it has been shown to inhibit the phosphorylation of p38 and c-Jun N-terminal kinase (JNK) in LPS-treated microglial cells. nih.govplos.org The p38 and JNK pathways are known to be involved in the production of pro-inflammatory cytokines and mediators. nih.govmdpi.com By inhibiting the activation of these MAPK pathways, this compound provides another mechanism for its anti-inflammatory effects in microglia. nih.govplos.org
Akt Pathway Modulation
This compound, also referred to as TL-2, has been shown to influence the Akt signaling pathway, a critical regulator of cell survival, growth, and proliferation. In the context of neuroinflammation, studies have demonstrated that this compound can inhibit the phosphorylation of Akt in lipopolysaccharide (LPS)-treated BV2 microglia. nih.gov This inhibition is a key aspect of its anti-inflammatory effects.
Furthermore, in models of Alzheimer's disease, this compound has been found to activate the AKT/GSK-3β pathway. oup.comnih.gov This activation is crucial for its neuroprotective effects, as the inhibition of AKT partially negates these protective properties. oup.comnih.gov The compound's ability to modulate the AKT/GSK-3β/β-catenin pathway underscores its potential in mitigating neuronal apoptosis. oup.comnih.govoup.com
Neuroprotective Effects
This compound exhibits significant neuroprotective activities, which have been investigated in the context of neurodegenerative diseases.
Attenuation of Amyloid-Beta (Aβ) Induced Neuronal Impairment
Research has demonstrated that this compound can attenuate memory deficits and inhibit neuronal apoptosis induced by amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease. oup.comnih.govoup.com It has been shown to protect against Aβ₁₋₄₂-induced neuronal apoptosis both in laboratory settings and in living organisms. oup.comnih.govoup.com The mechanism underlying this protection involves the activation of the AKT/GSK-3β/β-catenin signaling pathway, which promotes neuronal survival. oup.comnih.govoup.com By activating this pathway, this compound induces the nuclear translocation of β-catenin and enhances its transcriptional activity. oup.comnih.gov
Protection Against Microglia-Mediated Neurotoxicity
This compound has been found to protect primary cortical neurons from neurotoxicity mediated by microglia. nih.gov This protective effect is linked to its ability to inhibit the activation of microglia. nih.gov In studies using LPS-stimulated BV2 microglia and primary microglia cells, this compound significantly inhibited the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov It also suppressed the expression of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6. nih.gov By suppressing the inflammatory response of microglia, this compound helps to create a less toxic environment for neurons. nih.govresearchgate.netamegroups.org
Other Reported Biological Activities
Beyond its neuroprotective effects, this compound has shown potential in other therapeutic areas.
Antitumor Potential
This compound has been reported to exhibit modest antitumor activities. acs.orgdicp.ac.cnacs.orgnih.gov This suggests a potential for this compound to be explored further in the context of cancer research.
Acetylcholinesterase Inhibition
Several studies have highlighted the acetylcholinesterase (AChE) inhibitory activity of the dalesconol family. While Dalesconol A shows strong inhibition of AChE, this compound's activity in this area is also noted as part of the broader family's characteristics. acs.orgdicp.ac.cnacs.orgnih.gov This inhibitory action is a key strategy in the management of Alzheimer's disease.
Role as Signaling Molecules in Interkingdom Interactions
The role of the chemical compound this compound as a signaling molecule in interkingdom interactions is an area of scientific inquiry that remains largely to be explored. This compound is a polyketide produced by the endophytic fungus Daldinia eschscholzii. nih.govnih.govnih.gov This fungus engages in symbiotic relationships with various host organisms, including plants and insects, suggesting a complex interplay of chemical communication. nih.govasianjournalofmycology.org While direct evidence specifically implicating this compound in these interactions is not yet established in scientific literature, the broader context of chemical signaling by its producing organism, D. eschscholzii, provides a foundation for hypothesizing its potential roles.
Daldinia eschscholzii is recognized for its production of a diverse array of secondary metabolites, which are compounds not essential for primary metabolic processes but often play crucial roles in ecological interactions. frontiersin.orgmdpi.comfrontiersin.org These metabolites can function as signaling molecules in both intra- and interkingdom communications, influencing processes such as defense, competition, and symbiosis. nih.gov For instance, studies have shown that volatile organic compounds (VOCs) produced by D. eschscholzii can inhibit the growth of plant pathogenic fungi, demonstrating a clear case of fungus-fungus interkingdom communication. This antagonistic interaction is a form of allelopathy, where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms.
While the specific activities of this compound as an allelochemical have not been detailed, the endophytic nature of D. eschscholzii points towards a potential for chemical signaling with its host plants. asianjournalofmycology.orgresearchgate.net Endophytic fungi often engage in a chemical dialogue with their hosts, which can lead to mutualistic benefits such as enhanced plant growth or increased resistance to pathogens. researchgate.net The production of bioactive compounds by the endophyte can be a key component of this symbiotic relationship.
Furthermore, some secondary metabolites from D. eschscholzii have demonstrated antibacterial and cytotoxic activities. mdpi.com This suggests that these compounds could play a role in defending the fungus and potentially its host from pathogenic bacteria and other competing microorganisms. This form of chemical defense is a critical aspect of interkingdom interactions in complex microbial communities.
Although the direct function of this compound as a signaling molecule in these ecological contexts is yet to be elucidated, its known potent immunosuppressive activity in mammalian systems hints at its capability to interact with and modulate biological pathways in other organisms. nih.govnih.gov This activity, while identified in a pharmacological context, underscores the potential for this compound to act as a signaling molecule, possibly by interfering with the signaling pathways of interacting organisms in its natural environment.
Future research is needed to specifically investigate the role of this compound in mediating interactions between Daldinia eschscholzii and its host plants, as well as with other microorganisms in its ecosystem. Such studies would likely involve experiments to test the allelopathic effects of purified this compound on the growth of various plants and microbes, and to analyze the transcriptomic and metabolic responses of these organisms to the compound.
Table of Bioactive Secondary Metabolites from Daldinia eschscholzii Involved in Interkingdom Interactions:
| Compound Class | Specific Compound(s) | Type of Interaction | Observed Effect | Interacting Kingdom(s) |
| Volatile Organic Compounds (VOCs) | Not specified | Antagonism (Allelopathy) | Inhibition of fungal growth | Fungus-Fungus |
| Various Secondary Metabolites | Not specified | Antimicrobial | Inhibition of bacterial growth | Fungus-Bacteria |
| Polyketides | Dalesconol A, this compound | Immunosuppression | Inhibition of immune cell proliferation | Fungus-Animal (in vitro) |
Structure Activity Relationship Sar Studies and Analogue Development
Impact of Stereochemistry on Biological Potency
Dalesconol B possesses two stereogenic centers, leading to the existence of different stereoisomers. A remarkable finding is that the compound's biological activity is profoundly influenced by its stereochemistry. Natural this compound is isolated as a scalemic mixture, meaning it contains an unequal mixture of its enantiomers, with the (–)-enantiomer being in excess over the (+)-enantiomer in an approximate 2:1 ratio. acs.orgsioc.ac.cndicp.ac.cnacs.org Intriguingly, this natural scalemic mixture exhibits more potent immunosuppressive activity than either of the pure enantiomers when they are separated. acs.orgsioc.ac.cndicp.ac.cnacs.org
The immunosuppressive activity, measured by the half-maximal inhibitory concentration (IC₅₀), highlights this stereochemical dependence. The scalemic mixture of this compound shows strong activity, comparable to the clinically used immunosuppressant cyclosporine A. acs.orgacs.org
| Compound Form | Immunosuppressive Activity (IC₅₀) | Reference |
|---|---|---|
| This compound (Scalemic Mixture) | 0.25 µg/mL | acs.orgacs.org |
| Enantiopure Forms | Less potent than scalemic mixture | sioc.ac.cndicp.ac.cn |
| Cyclosporine A (Reference) | 0.06 µg/mL | acs.orgacs.org |
Design and Synthesis of Analogues for Enhanced Activity
The promising biological profile of this compound has made it and its parent compound, Dalesconol A, attractive targets for total synthesis. These synthetic endeavors are not merely academic exercises; they open the door to producing valuable analogues for further biological evaluation and the discovery of new immunosuppressants. dicp.ac.cnacs.org By successfully creating synthetic routes, chemists can generate optically pure samples and design novel structures with potentially enhanced or altered activities. sioc.ac.cnacs.org
Research has extended to other related compounds isolated from Daldinia eschscholzii and other fungi, providing a broader understanding of the SAR for this class of naphthalene (B1677914) derivatives. For example, dalesconosides, which are structurally related to the dalesconols, have been isolated and evaluated for other biological activities. researchgate.netnih.gov While the primary focus for this compound has been immunosuppression, related structures have shown a range of biological effects, including acetylcholinesterase inhibition, antimicrobial, and antioxidant activities, suggesting that the core scaffold is a versatile template for drug discovery. acs.orgmdpi.comnih.gov
| Compound/Analogue | Observed Biological Activity | IC₅₀ / MIC Value | Reference |
|---|---|---|---|
| Dalesconol A | Acetylcholinesterase Inhibition | 1.05 µM | acs.orgacs.org |
| Dalesconosides A, C & others | Antimicrobial Activity | Not specified | researchgate.netnih.gov |
| Daldinone C | Anti-inflammatory Activity | 21.2 µM | nih.gov |
| Helicascolide A | α-glucosidase Inhibition | 16 µM | nih.gov |
The total synthesis of this compound has enabled the production of structural congeners through strategic alterations in protecting groups and reaction conditions, paving the way for a more extensive evaluation of their biochemical potential. nih.gov
Computational Approaches in SAR: Molecular Docking Simulations
To further rationalize the observed structure-activity relationships and guide the design of future analogues, computational methods like molecular docking are invaluable tools. While specific molecular docking studies published exclusively for this compound are not detailed in the available literature, the application of this technique to its structural relatives and for similar therapeutic targets provides a clear blueprint for its potential use.
Molecular docking involves using computer programs to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein target). This simulation helps to understand the binding mode and affinity, which are critical determinants of biological activity. For instance, docking studies have been successfully used to investigate the binding of other secondary metabolites from Daldinia species to targets like butyrylcholinesterase (BChE). nih.govresearchgate.net In these studies, models showed how the active compounds fit into the active site of the enzyme, forming specific hydrogen bonds and π-π stacking interactions with key amino acid residues. nih.govresearchgate.net
For this compound, molecular docking could be employed to:
This computational approach, when integrated with synthetic chemistry and biological testing, can significantly accelerate the drug discovery process, making it a vital component of modern SAR studies.
Advanced Characterization and Analytical Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to defining the molecular architecture of Dalesconol B. A suite of techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Electronic Circular Dichroism (ECD), provides complementary data to assemble the complete structural picture.
NMR spectroscopy is the cornerstone for determining the complex connectivity of this compound. Both ¹H and ¹³C NMR experiments, often conducted in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Proton (¹H) NMR data reveals the number of different proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The ¹H NMR spectrum of this compound (referred to as compound 2 in the source literature) shows characteristic signals for aromatic protons, olefinic protons, and protons on the aliphatic portions of the fused ring system. wiley-vch.de Specific chemical shifts and coupling constants are crucial for assigning these protons to their exact positions within the molecule. wiley-vch.de
¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d6)
| Position | δH (ppm) | Multiplicity (J in Hz) |
|---|---|---|
| 6 | 6.18 | d (1.9) |
| 8 | 7.17 | d (8.0) |
| 9 | 6.55 | d (1.9) |
| 11 | 8.01 | d (9.8) |
| 12 | 6.81 | d (9.8) |
| 15 | 6.81 | d (8.3) |
| 16 | 7.68 | d (8.3) |
| 18 | 5.88 | d (8.0) |
| 19 | 7.14 | t (8.0) |
| 20 | 6.67 | d (8.0) |
| 22α | 2.81 | dd (16.8, 3.5) |
| 22β | 3.51 | dd (16.8, 6.5) |
| 23 | 2.90 | m |
| 26α | 3.29 | dd (13.2, 7.5) |
| 26β | 2.62 | dd (13.2, 1.9) |
| 3-OH | 12.39 | s |
| 14-OH | 10.66 | s |
| 24-OH | 12.18 | s |
Data sourced from Zhang, Y. et al. (2008). Supporting Information. wiley-vch.de
Carbon (¹³C) NMR spectroscopy complements the ¹H NMR data by identifying the number of non-equivalent carbon atoms and providing insight into their hybridization and bonding environment (e.g., C=O, C=C, C-O, CH, CH₂, CH₃). While a full data table is not provided in the primary literature, the ¹³C NMR spectrum for this compound has been recorded and is available for analysis, confirming the carbon skeleton proposed from other spectroscopic data. wiley-vch.de The structural elucidation relies on a combination of ¹H, ¹³C, and two-dimensional NMR experiments like HMQC, HMBC, and COSY to unambiguously establish the complex polycyclic structure. wiley-vch.de
Mass spectrometry is employed to determine the elemental composition and molecular weight of this compound. High-resolution mass spectrometry (HRMS), particularly using electron ionization (EI), has been used to establish its molecular formula as C₂₉H₁₈O₇. wiley-vch.de The high accuracy of this technique allows for the calculation of a theoretical mass for the proposed formula, which is then compared to the experimentally measured mass, providing strong evidence for the compound's elemental makeup. wiley-vch.de For instance, a related compound, Dalescone B, was analyzed by High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), which confirmed its molecular formula of C₃₀H₂₀O₇ based on the observed sodium-liganded molecular ion at m/z 515.10991 (calculated as 515.1101). researchgate.net
Spectral Data for this compound
| Technique | Data |
|---|---|
| Molecular Formula | C₂₉H₁₈O₇ |
| HRMS (EI) | m/z 478.1 [M]⁺ |
| UV (MeOH) λmax (logε) | 459 (3.80), 337 (4.08), 206 (4.46) |
| Melting Point | 344-346 °C |
Data sourced from Zhang, Y. et al. (2008). Supporting Information. wiley-vch.de
Electronic Circular Dichroism (ECD) is a critical technique for investigating the stereochemistry of chiral molecules like this compound. Since enantiomers exhibit mirror-image ECD spectra, this method is ideal for determining the absolute configuration of the isolated enantiomers. nih.gov
The experimental ECD spectra of the separated (+)-Dalesconol B and (-)-Dalesconol B enantiomers are recorded and show distinct Cotton effects. wiley-vch.de For (-)-Dalesconol B, the spectrum in acetonitrile (B52724) displays specific absorptions at various wavelengths (λmax nm) with corresponding differential molar absorption coefficients (Δε). wiley-vch.de The absolute configuration is conclusively assigned by comparing these experimental ECD spectra with theoretical spectra generated through quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). researchgate.netnih.gov This computational approach calculates the expected ECD curve for a specific stereoisomer, and a match between the experimental and calculated spectra confirms the molecule's absolute three-dimensional structure. researchgate.net
Mass Spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Chromatographic Separation and Enantiomeric Resolution
This compound is naturally produced as a scalemic mixture, meaning both enantiomers are present but in unequal amounts. oaepublish.com Therefore, chromatographic methods are essential not only for its initial isolation from the fungal source but also for resolving the enantiomers into optically pure forms.
Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for separating the enantiomers of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. The successful resolution of (±)-Dalesconol B has been achieved using a polysaccharide-based chiral column. wiley-vch.denih.gov The specific conditions, including the choice of column and the composition of the mobile phase, are optimized to achieve baseline separation of the (+)- and (-)-enantiomers. wiley-vch.de
Chiral HPLC Conditions for this compound Enantiomeric Resolution
| Parameter | Condition |
|---|---|
| Column | Chiralpak IA (4.6 x 250 mm) |
| Mobile Phase | MtBE/THF/HAc (95:5:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Retention Time (+)-2 | 22.75 min |
| Retention Time (-)-2 | 30.09 min |
Data sourced from Zhang, Y. et al. (2008). Supporting Information. wiley-vch.de
X-ray Crystallography
X-ray crystallography provides the most unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. While a crystal structure for this compound itself is not reported in the reviewed literature, this technique has been instrumental in the journey to its characterization. During the first enantioselective total synthesis of (+)-Dalesconol B, the absolute configuration of a key chiral intermediate was unequivocally confirmed by single-crystal X-ray diffraction analysis. oaepublish.com This confirmation was vital for ensuring the stereochemical integrity of the subsequent steps leading to the final natural product. This application underscores the power of X-ray crystallography as an essential tool for validating stereocenters in complex synthetic pathways.
Future Directions and Research Perspectives
Untapped Biosynthetic Potential and Genetic Engineering
The biosynthesis of Dalesconol B is a complex process, notably requiring the coordinated action of two separate polyketide gene clusters within the fungus Daldinia eschscholzii. rsc.org One cluster, governed by the non-reducing polyketide synthase (NR-PKS) gene pksTL, is responsible for producing the naphthalene-based precursor, 1,3,6,8-tetrahydroxynaphthalene (B103748) (4HN). rsc.orgresearchgate.net A second, distinct gene cluster containing a partially reducing PKS (PR-PKS) gene, ChrA, and a ketoreductase gene, ChrB, assembles the chromane-related precursors. rsc.org The final molecular architecture arises from the hybridization of these components, a process finalized by laccase-mediated radical coupling. researchgate.netresearchgate.net
This partitioned biosynthetic logic presents significant opportunities for genetic engineering. The full potential of the Daldinia eschscholzii genome remains largely untapped, as many biosynthetic gene clusters (BGCs) are silent under standard laboratory conditions. nih.gov Future work could focus on activating these silent clusters to produce novel this compound analogs. Furthermore, the dalesconol bioassembly lines have been shown to be capable of sequestering "guest" intermediates from outside their primary pathway, indicating a natural flexibility that can be exploited. researchgate.netacs.org
Genetic engineering strategies could include:
Overexpression of Key Enzymes: Studies have shown that upregulating laccase activity, a key enzyme in the final coupling step, can significantly enhance the production yield of this compound. nih.gov Similarly, targeted overexpression of the PKS genes (pksTL, ChrA) could increase the pool of essential precursors.
Pathway Engineering: Deletion or modification of genes within the BGCs could lead to the accumulation of specific intermediates or the generation of novel derivatives. For instance, knocking out the pksTL gene abolishes the production of dalesconols, confirming its critical role. rsc.orgresearchgate.net
Heterologous Expression: Expressing the this compound biosynthetic gene clusters in a genetically tractable host organism, such as Aspergillus nidulans, could facilitate easier genetic manipulation and potentially higher yields, removed from the complex regulatory networks of the native producer. researchgate.net
Precursor-Directed Biosynthesis: Feeding the fungal culture with synthetic analogs of natural intermediates could allow the bioassembly machinery to incorporate these new building blocks, creating a library of novel compounds. researchgate.net
These approaches, grounded in a deeper understanding of the genetic basis of production, hold the key to overcoming low fermentation titers and exploring the chemical space around the dalesconol scaffold. pulsus.comuconn.edu
Table 1: Key Genes in this compound Biosynthesis
| Gene/Enzyme | Type | Proposed Function in this compound Biosynthesis | Source(s) |
|---|---|---|---|
| pksTL | Non-Reducing Polyketide Synthase (NR-PKS) | Catalyzes the assembly of the naphthalene-based precursor (4HN). | rsc.orgresearchgate.net |
| ChrA | Partially Reducing Polyketide Synthase (PR-PKS) | Catalyzes the construction of the chromane-based precursor. | rsc.org |
| ChrB | Ketoreductase | Works in conjunction with ChrA in the chromane (B1220400) unit assembly. | rsc.org |
| Laccase | Oxidoreductase | Mediates the final oxidative radical coupling of precursors to form the dalesconol scaffold. | researchgate.netnih.gov |
| 4HNR/3HNR | Reductases | Involved in the processing of the 4HN precursor. | researchgate.netresearchgate.net |
Exploration of Novel Synthetic Pathways and Catalytic Methods
The complex, heptacyclic structure of this compound, which features a sterically congested all-carbon quaternary center, makes it a challenging and attractive target for total synthesis. dicp.ac.cnsioc.ac.cn Efficient synthetic routes are crucial for producing sufficient quantities for biological study and for generating structural analogs that are inaccessible through biosynthesis. acs.org
The first total synthesis of racemic this compound was achieved by Snyder and coworkers. nih.gov A key step in their 15-step linear sequence was a one-pot cascade reaction involving a Friedel-Crafts cyclization followed by an oxidative dearomatization to rapidly construct the polycyclic core from an acyclic precursor. nih.govnih.govnih.gov
Later, Tang and coworkers reported the first enantioselective synthesis of (+)-Dalesconol B in a more concise route of 9-11 linear steps. acs.orgacs.org Their strategy hinged on an innovative palladium-catalyzed enantioselective dearomative cyclization and a kinetic resolution cascade to establish the critical all-carbon quaternary stereocenter with high enantiomeric excess. acs.orgthieme-connect.com Other key steps included a sterically hindered Stille coupling and a 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) oxidation. acs.orgacs.org
Future research in this area will likely focus on developing even more efficient and versatile synthetic strategies. Areas for exploration include:
Novel Catalytic Methods: The development of new catalysts for C-H activation, domino reactions, and dearomatization could dramatically shorten synthetic sequences. acs.org For example, a recently developed synthesis of Dalesconol A utilized a Pd(0)/norbornene-catalyzed three-fold domino reaction. acs.org
Late-Stage Functionalization: Methods that allow for the modification of the complex dalesconol core in the final steps of a synthesis are highly desirable for creating derivatives. This has been demonstrated with a Pd(II)-catalyzed trihydroxylation and a late-stage amidation to create an amino analogue. acs.org
Biomimetic Synthesis: Strategies that mimic the biosynthetic pathway, such as using oxidative couplings of naphthol precursors, could provide alternative and potentially scalable routes to the core structure. researchgate.net
Table 2: Comparison of Key Total Synthesis Strategies for this compound
| Strategy | Key Reaction(s) | Linear Steps | Overall Yield | Stereochemistry | Source(s) |
|---|---|---|---|---|---|
| Snyder et al. (2010) | Cationic cyclization/intramolecular oxidative coupling cascade. | 15 | Not specified in all sources, but route is described as "expeditious". | Racemic | dicp.ac.cnnih.govnih.gov |
| Tang et al. (2017) | Pd-catalyzed enantioselective dearomative cyclization–kinetic resolution; Stille coupling; DDQ oxidation. | 9-11 | ~10% | Enantioselective for (+)-Dalesconol B | sioc.ac.cnacs.orgacs.orgchinesechemsoc.org |
Deeper Elucidation of Molecular Mechanisms of Action
Initial studies revealed that this compound exhibits potent immunosuppressive activity, comparable to the clinically used drug cyclosporine A, but with lower cytotoxicity. nih.govcapes.gov.br It was also found to be an inhibitor of acetylcholinesterase. acs.orgnih.gov However, the precise molecular targets and signaling pathways responsible for these effects are not fully understood and represent a critical area for future investigation.
A significant advancement in understanding its mechanism came from a study identifying this compound (referred to as TL-2) as a neuroprotective agent. Research showed it could cross the blood-brain barrier and attenuate neuronal apoptosis induced by β-amyloid, a key pathological factor in Alzheimer's disease. oup.com This protective effect was found to be mediated through the modulation of the AKT/GSK-3β/β-catenin signaling pathway. oup.com Furthermore, related compounds from the dalesconol bioassembly line have been shown to be potent inhibitors of NLRP3 inflammasome activation, a key component of the innate immune response, suggesting a potential mechanism for its immunosuppressive effects. researchgate.net
Future research should aim to:
Identify Direct Binding Partners: Utilizing techniques such as affinity chromatography, chemical proteomics, and thermal shift assays to identify the specific proteins that this compound directly binds to within the cell.
Clarify Downstream Signaling: Expanding on the known effects on the AKT/GSK-3β pathway to map the complete signaling cascade influenced by this compound.
Investigate Enantiomer-Specific Activity: Elucidating why the natural scalemic mixture of dalesconols often exhibits greater potency than the individual pure enantiomers. sioc.ac.cnnih.gov This suggests a complex interaction with its biological target(s), where both enantiomers might play a role. nih.gov
Perform Molecular Docking and Structural Biology: Using computational models and techniques like X-ray crystallography to visualize how this compound interacts with its targets, as has been done for related compounds. nih.gov
Table 3: Known Biological Activities and Mechanisms of this compound
| Biological Activity | Proposed Molecular Mechanism/Pathway | Target Disease/Area | Source(s) |
|---|---|---|---|
| Immunosuppression | Inhibition of NLRP3 inflammasome activation (inferred from related compounds); other mechanisms are still under investigation. | Autoimmune Disorders, Organ Transplantation | researchgate.netcapes.gov.br |
| Neuroprotection | Inhibition of β-amyloid-induced apoptosis via modulation of the AKT/GSK-3β/β-catenin pathway. | Alzheimer's Disease | oup.com |
| Enzyme Inhibition | Inhibition of Acetylcholinesterase (AChE). | Alzheimer's Disease, Neurological Disorders | acs.orgnih.gov |
Development of Therapeutically Relevant Derivatives
The potent bioactivity and novel scaffold of this compound make it an excellent starting point for the development of new therapeutic agents. acs.org The existing total synthesis routes provide a crucial platform for generating structural analogs to conduct structure-activity relationship (SAR) studies. rsc.org The goal is to create derivatives with improved potency, selectivity, and pharmacokinetic properties.
Key areas for the development of therapeutically relevant derivatives include:
Modification of the Core Scaffold: The complexity of the heptacyclic system offers many sites for modification. Synthetic chemistry can be used to alter ring sizes or introduce different functional groups to probe their effect on activity.
Stereochemical Optimization: The intriguing finding that scalemic mixtures are more active than single enantiomers warrants a thorough investigation. dicp.ac.cnsioc.ac.cn Synthesizing and testing various enantiomeric ratios could lead to an optimized stereochemical configuration for therapeutic use.
Peripheral Group Modification: The hydroxyl and acetyl groups on the molecule are prime targets for modification. Creating a library of ethers, esters, and other functional groups at these positions could fine-tune the compound's properties. The successful synthesis of an amino analogue of the related Dalesconol A highlights the feasibility of this approach. acs.org
SAR Studies: Systematic modification and subsequent biological testing are essential to build a comprehensive understanding of which parts of the molecule are essential for its activity (the pharmacophore) and which can be altered to improve its drug-like properties. nih.govmdpi.com
By combining rational design based on known mechanisms with the power of modern synthetic chemistry, it will be possible to develop this compound derivatives that are optimized for clinical applications, potentially leading to new treatments for immunological and neurodegenerative diseases.
Q & A
Q. What are the key synthetic steps for the chemical synthesis of Dalesconol B, and what methodological challenges arise during its preparation?
The total synthesis of this compound involves a 15-step linear sequence, with critical steps including:
- Deprotection and reduction : Removal of benzyl groups using a Pd catalyst in ethyl acetate/ethanol, followed by double-bond reduction at the A-B ring junction .
- Friedel-Crafts cyclization : Initiated at -45°C with trifluoroethanol to form the 7-membered ring .
- Oxidation : PhI(OAc)₂-mediated oxidation completes the core structure . Challenges include stereochemical control during cyclization and ensuring regioselectivity in oxidation steps. Methodological solutions involve low-temperature reactions to stabilize intermediates and iterative purification to isolate key products.
Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic data?
Validation requires:
- Comparative analysis : Cross-referencing NMR (¹H, ¹³C) and mass spectrometry data with published spectra .
- Chromatographic purity : HPLC or LC-MS to confirm >95% purity, ensuring no residual intermediates .
- X-ray crystallography : If crystalline, absolute configuration can be confirmed . Discrepancies in spectral data (e.g., unexpected peaks) should prompt re-examination of synthetic conditions or potential stereoisomer formation .
Advanced Research Questions
Q. What role do radical-mediated reactions play in the microbial biosynthesis of this compound, and how is stereoselectivity achieved?
In Daldinia eschscholzii, this compound is biosynthesized via:
- Radical coupling : Hydroxylated naphthalene precursors undergo laccase-catalyzed dimerization, forming stereochemically distinct intermediates .
- Stereochemical control : Conformational stability of diradical intermediates dictates the final stereochemistry. Computational modeling (DFT) can predict preferred transition states . Experimental validation involves isotopic labeling (e.g., ¹³C) to track bond formation and enzymatic assays with laccase inhibitors to probe mechanistic steps .
Q. How do contradictions in biological activity data for this compound arise, and what strategies resolve them?
Discrepancies may stem from:
- Sample heterogeneity : Impurities in synthetic or isolated batches can skew bioassay results. Rigorous purity checks (e.g., LC-MS) are essential .
- Assay variability : Differences in cell lines or readout methods (e.g., IC₅₀ vs. EC₅₀). Standardized protocols (e.g., NIH/WHO guidelines) and dose-response curve replication mitigate this .
- Epistatic interactions : Co-administered compounds in fungal extracts may modulate activity. Use of synthetic this compound (vs. natural isolates) clarifies standalone effects .
Q. What advanced computational methods are effective for predicting this compound’s reactivity and interactions in drug-target studies?
- Docking simulations : Molecular dynamics (e.g., AutoDock Vina) to model binding to immunosuppressive targets like calcineurin .
- Quantum mechanical calculations : DFT for predicting regioselectivity in radical reactions or oxidation states .
- Machine learning : Training models on structural analogs to predict metabolic stability or toxicity . Experimental validation via mutagenesis (e.g., site-directed mutagenesis of target proteins) or kinetic studies is critical .
Methodological and Ethical Considerations
Q. How should researchers design experiments to ensure reproducibility in this compound studies?
- Detailed protocols : Document reaction conditions (e.g., temperature, solvent ratios) and purification steps exhaustively .
- Open data practices : Deposit raw spectral data in repositories like Zenodo or Figshare for peer validation .
- Negative controls : Include sham reactions (e.g., without catalysts) to confirm step necessity .
Q. What ethical frameworks apply when handling conflicting data in this compound research?
- Transparency : Disclose all raw data, including failed experiments, in supplementary materials .
- Peer review : Pre-publication sharing with collaborators to identify inadvertent biases .
- Adherence to FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable .
Data Analysis and Interpretation
Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
